molecular formula C6H12N2 B12959306 1,3-Dimethyl-2-methyleneimidazolidine

1,3-Dimethyl-2-methyleneimidazolidine

Cat. No.: B12959306
M. Wt: 112.17 g/mol
InChI Key: RNELPITXEMRBAL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-2-methyleneimidazolidine can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves the use of high-pressure reactors and catalysts to facilitate the reaction between N,N-dimethylethylenediamine and carbon dioxide. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1,3-Dimethyl-2-methyleneimidazolidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride.

    Nucleophiles: Sodium hydride, potassium tert-butoxide.

Major products formed from these reactions depend on the specific conditions and reagents used, but can include various substituted imidazolidine derivatives .

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2-methyleneimidazolidine involves its ability to act as a highly polar, aprotic solvent. This allows it to stabilize various reaction intermediates and transition states, facilitating a wide range of chemical reactions. Its molecular targets and pathways include nucleophilic substitution and cyclization reactions, where it acts as a solvent and catalyst .

Comparison with Similar Compounds

1,3-Dimethyl-2-methyleneimidazolidine is unique due to its high thermal and chemical stability, as well as its excellent solvating ability. Similar compounds include:

These compounds share some properties with this compound but differ in their specific applications and reactivity profiles.

Properties

IUPAC Name

1,3-dimethyl-2-methylideneimidazolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-6-7(2)4-5-8(6)3/h1,4-5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNELPITXEMRBAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C1=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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